Methyl 2,2-dimethylpentanoate
Description
Methyl 2,2-dimethylpentanoate is a branched-chain ester derived from 2,2-dimethylpentanoic acid, where the carboxylic acid group is replaced by a methyl ester moiety. Its molecular formula is C₈H₁₆O₂, with a molecular weight of 144.21 g/mol. The compound features a sterically hindered 2,2-dimethylpentanoyl backbone, which influences its physical and chemical properties, such as solubility and reactivity.
Its canonical SMILES is CCCC(C)(C)C(=O)OC, reflecting the methyl ester group and the quaternary carbon at the 2-position .
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
methyl 2,2-dimethylpentanoate |
InChI |
InChI=1S/C8H16O2/c1-5-6-8(2,3)7(9)10-4/h5-6H2,1-4H3 |
InChI Key |
QBIGLPZXHWTZKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethylpentanoate can be synthesized through the esterification of 2,2-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 2,2-dimethylpentanoic acid.
Reduction: 2,2-dimethylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethylpentanoate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethylpentanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases, which are enzymes that facilitate the breakdown of esters in biological systems.
Comparison with Similar Compounds
(a) Ethyl 2,2-Dimethylpentanoate
Ethyl 2,2-dimethylpentanoate (C₉H₁₈O₂, MW: 158.24 g/mol) shares the same branched backbone as the methyl ester but features an ethyl group in place of the methyl ester. This minor structural difference results in:
- Increased molecular weight (+14.03 g/mol) and boiling point (inferred from longer alkyl chain).
- IR Spectral Data : The ethyl ester’s infrared spectrum (recorded via Perkin-Elmer 521 grating instrument) shows characteristic ester C=O stretching at ~1740 cm⁻¹ and C-O-C asymmetric stretching near 1240 cm⁻¹ .
(b) 2,2-Dimethylpentanoic Acid
The parent acid (C₇H₁₄O₂ , MW: 130.18 g/mol) lacks the ester group, resulting in:
- Higher polarity due to the carboxylic acid group (H-bond acceptor count: 2 vs. 0 in the ester).
- Reactivity : The acid participates in salt formation and amidation reactions, as seen in PROTAC synthesis where its derivative serves as a solvent-exposed vector .
Physicochemical Properties
Spectroscopic and Reactivity Differences
- IR Spectroscopy : The methyl ester’s C=O stretch is expected to appear at a slightly higher wavenumber (~1750 cm⁻¹) than the ethyl analog due to reduced electron-donating effects from the shorter alkyl chain .
- Solubility : The methyl ester’s branched structure likely enhances lipid solubility compared to the parent acid, making it more suitable for medicinal chemistry applications where membrane permeability is critical .
Biological Activity
Methyl 2,2-dimethylpentanoate (MDMP) is an ester compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C₈H₁₆O₂
- Molecular Weight : 144.21 g/mol
- CAS Number : 538318
This compound has been studied for its interactions with various biological targets, particularly its role as a ligand for peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and glucose homeostasis.
PPAR Activation
Research indicates that MDMP may act as an agonist for PPARα, a subtype of the PPAR family predominantly expressed in the liver, heart, and skeletal muscle. Activation of PPARα enhances fatty acid oxidation and lipid metabolism, which is crucial for maintaining energy balance and metabolic health .
Table 1: Summary of Biological Activities Associated with MDMP
| Biological Activity | Mechanism/Target | Reference |
|---|---|---|
| PPARα Agonism | Enhances fatty acid oxidation | |
| Potential Anticancer Activity | Inhibits cancer cell proliferation | |
| Estrogenic Activity | Modulates estrogen receptors |
Case Studies and Research Findings
-
PPARα Agonistic Activity :
In vitro studies have demonstrated that MDMP can activate PPARα in HepG2 cells. The compound showed a concentration-dependent increase in the expression of carnitine palmitoyltransferase 1A (CPT1A), a key enzyme involved in mitochondrial fatty acid oxidation. At a concentration of 100 µM, MDMP significantly upregulated CPT1A expression compared to control treatments . -
Anticancer Potential :
A study evaluating the cytotoxic effects of novel compounds related to MDMP indicated that certain derivatives exhibited strong inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The growth inhibitory values (GI50) were notably lower than those of standard chemotherapeutic agents . These findings suggest that MDMP and its derivatives may have potential as anticancer agents. -
Estrogenic Effects :
Research into the estrogenic activity of compounds related to MDMP revealed that certain derivatives could modulate estrogen receptor activity. Specifically, it was found that while MDMP itself exhibited low estrogenicity, its phenolic derivatives showed significant estrogenic activity in vitro, suggesting potential applications in hormone-related therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
